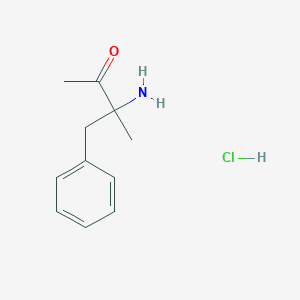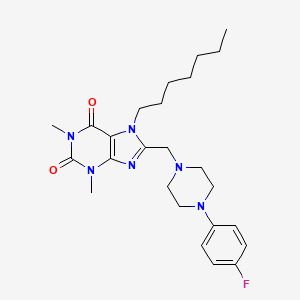![molecular formula C12H12F3NO4 B2602327 5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid CAS No. 298215-31-3](/img/structure/B2602327.png)
5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid (5-O-TFMA) is a small molecule that has been used in a variety of scientific research applications. It is a versatile compound that can be used in synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Pharmaceutical Development
5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid is often explored in pharmaceutical research for its potential as a building block in drug synthesis. Its unique chemical structure, which includes a trifluoromethoxy group, can enhance the pharmacokinetic properties of drug candidates, such as improving metabolic stability and bioavailability .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the development of complex organic molecules. Its functional groups allow for various chemical reactions, making it a versatile intermediate in the synthesis of more complex compounds .
Catalysis Research
In catalysis, 5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid can be used as a ligand or a catalyst precursor. Its ability to stabilize transition states and intermediates makes it useful in catalytic cycles, particularly in the development of new catalytic processes for organic transformations .
Medicinal Chemistry
Finally, in medicinal chemistry, 5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid is used to design and synthesize new therapeutic agents. Its incorporation into drug molecules can enhance their efficacy and selectivity, making it a valuable tool in the development of new treatments for various diseases.
ChemScene ChemicalBook RSC Publishing : ChemScene : ChemicalBook : RSC Publishing : ChemScene : ChemicalBook
properties
IUPAC Name |
5-oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c13-12(14,15)20-9-6-4-8(5-7-9)16-10(17)2-1-3-11(18)19/h4-7H,1-3H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKXIAZBHBCPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2602247.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2602250.png)
![N-benzyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2602251.png)
![1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2602252.png)

![4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B2602257.png)




![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2602263.png)

